molecular formula C11H13BrN2O2 B1373374 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-64-5

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Katalognummer: B1373374
CAS-Nummer: 1272756-64-5
Molekulargewicht: 285.14 g/mol
InChI-Schlüssel: RIAUGVNGKLJHGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The molecule “2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic imine, and 1 Pyridine .


Synthesis Analysis

An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization. Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .


Molecular Structure Analysis

The molecule contains a total of 27 atoms; 11 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom .


Chemical Reactions Analysis

The synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives has been achieved through the Mitsunobu reaction and sequential cyclization .


Physical And Chemical Properties Analysis

The molecule has a total of 28 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic imine, and 1 Pyridine .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

  • One-Pot Synthesis : Pyrido[2,3-b][1,4]oxazin-2-ones, related to the target compound, are synthesized via a one-pot annulation process. This method is notable for its efficiency and high yields, employing a Smiles rearrangement during the process (Cho et al., 2003).

  • Derivative Synthesis for Pharmaceutical Compounds : Pyrido[3,2-b][1,4]oxazines and their derivatives, closely related to the target compound, are synthesized for potential use in pharmaceuticals. This process involves complex chemical reactions, including O-alkylation and Smiles rearrangement, demonstrating the compound's relevance in drug discovery (Gim et al., 2007).

  • Electrophilic Interaction Synthesis : Synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives involves electrophilic interaction, signifying the compound's utility in creating structurally diverse bicyclic heterocycles (Kumar et al., 2011).

  • Reactivity with Amines : The compound and its derivatives show reactivity with secondary cycloaliphatic amines, forming compounds with inhibitory activity against lipoxygenases. This demonstrates its potential in synthesizing biologically active molecules (Vieweg et al., 1992).

  • Microwave-Assisted Synthesis : Efficient synthesis of pyrido[1,4]oxazin-2-ones, related to the target compound, is achieved under microwave irradiation. This method highlights the compound's suitability for rapid synthesis in medicinal chemistry (Hua et al., 2008).

  • Novel Derivatives Synthesis : The compound's framework is utilized to synthesize new pyrimidines, pyrazoles, and other heterocyclic systems, demonstrating its versatility in creating diverse bioactive molecules (El Azab & Khaled, 2015).

Zukünftige Richtungen

The development of a practical and efficient approach to benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one is still required. In recent years, a series of benzoxazinyl-oxazolidinones have been developed as anti-TB agents .

Biochemische Analyse

Biochemical Properties

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription . The interaction between this compound and CDK9 leads to the inhibition of the kinase activity, which in turn affects the phosphorylation of RNA polymerase II . This inhibition can result in the downregulation of gene expression, particularly genes involved in cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the expression of anti-apoptotic proteins such as Mcl-1 and c-Myc . Additionally, this compound affects cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation . The compound’s impact on gene expression and cellular metabolism further underscores its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with CDK9 . This binding inhibits the kinase activity of CDK9, preventing the phosphorylation of RNA polymerase II at the serine 2 position . The inhibition of this phosphorylation event leads to a decrease in the transcriptional elongation of target genes, ultimately resulting in reduced gene expression . Additionally, the compound’s ability to inhibit CDK9 activity can lead to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK9 activity and prolonged effects on gene expression and cellular function . These findings highlight the potential for this compound to be used in long-term therapeutic applications.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits CDK9 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subjected to oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted via the kidneys . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights the potential for drug-drug interactions and the need for careful consideration of co-administered medications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Studies have shown that this compound can accumulate in the nucleus, where it exerts its inhibitory effects on CDK9 . This localization is crucial for the compound’s ability to modulate gene expression and cellular function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK9 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear accumulation of this compound is essential for its ability to inhibit transcription and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name

2-(4-bromobutyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-6-2-1-4-9-11(15)14-10-8(16-9)5-3-7-13-10/h3,5,7,9H,1-2,4,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAUGVNGKLJHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCCCBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210846
Record name 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-64-5
Record name 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.